Cas no 2361642-16-0 (N-1-(5-chlorothiophen-2-yl)propan-2-ylprop-2-enamide)

N-1-(5-クロロチオフェン-2-イル)プロパン-2-イルプロプ-2-エンアミドは、有機合成化学において重要な中間体として利用される化合物です。この化合物は、チオフェン環とプロペンアミド構造を有しており、特に医薬品や農薬の開発において有用な骨格を提供します。5位のクロロ置換基は反応性を高め、選択的な修飾を可能にします。また、プロペンアミド部分は他の官能基との反応性に優れ、多様な誘導体合成への応用が期待されます。高い純度と安定性を備えており、研究用途に適しています。

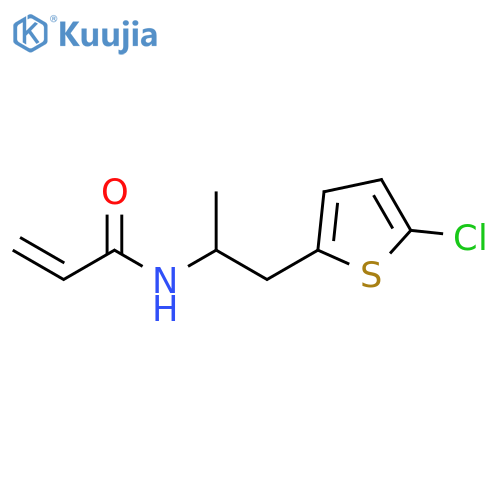

2361642-16-0 structure

商品名:N-1-(5-chlorothiophen-2-yl)propan-2-ylprop-2-enamide

N-1-(5-chlorothiophen-2-yl)propan-2-ylprop-2-enamide 化学的及び物理的性質

名前と識別子

-

- N-[2-(5-Chloro-2-thienyl)-1-methylethyl]-2-propenamide

- N-1-(5-chlorothiophen-2-yl)propan-2-ylprop-2-enamide

-

- インチ: 1S/C10H12ClNOS/c1-3-10(13)12-7(2)6-8-4-5-9(11)14-8/h3-5,7H,1,6H2,2H3,(H,12,13)

- InChIKey: TVSQQBSKLDKNHO-UHFFFAOYSA-N

- ほほえんだ: C(NC(C)CC1SC(Cl)=CC=1)(=O)C=C

じっけんとくせい

- 密度みつど: 1.202±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 391.7±42.0 °C(Predicted)

- 酸性度係数(pKa): 14.26±0.46(Predicted)

N-1-(5-chlorothiophen-2-yl)propan-2-ylprop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26579038-0.05g |

N-[1-(5-chlorothiophen-2-yl)propan-2-yl]prop-2-enamide |

2361642-16-0 | 95.0% | 0.05g |

$246.0 | 2025-03-20 |

N-1-(5-chlorothiophen-2-yl)propan-2-ylprop-2-enamide 関連文献

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

2361642-16-0 (N-1-(5-chlorothiophen-2-yl)propan-2-ylprop-2-enamide) 関連製品

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬